Anti-Proliferative Potency in PAK4-Overexpressing Cancer Cells: Scaffold Derivative Compound 13 vs. Clinical Candidate KPT-9274 (Compound 4)
In a direct head-to-head comparison within the same study, the tetrahydrobenzofuro[2,3-c]pyridine-bearing compound 13 demonstrated anti-proliferative activity comparable to the clinical-stage PAK4 inhibitor KPT-9274 (compound 4) in MIA PaCa-2 pancreatic cancer and U-2 OS osteosarcoma cell lines, both of which overexpress PAK4 [1]. Critically, the unsubstituted scaffold derivative (compound 6) retained low-micromolar potency, confirming that the core scaffold itself contributes meaningfully to target engagement before optimization [1].
| Evidence Dimension | Anti-proliferative IC50 (MIA PaCa-2 cells) |
|---|---|
| Target Compound Data | Compound 13: IC50 = 0.38 μM; Compound 6 (core scaffold derivative): IC50 = 2.30 ± 0.23 μM |
| Comparator Or Baseline | KPT-9274 (compound 4): IC50 = 0.42 ± 0.11 μM |
| Quantified Difference | Compound 13 is equipotent to KPT-9274 (0.38 vs. 0.42 μM); Compound 6 is ~5.5-fold less potent than KPT-9274 but retains micromolar activity, whereas seven other tricyclic derivatives with C1-substitution (compounds 7–11) were inactive (IC50 >10 μM) [1]. |
| Conditions | MIA PaCa-2 pancreatic cancer cell line overexpressing PAK4; CellTiter-Glo luminescent viability assay; 72 h incubation; data from ≥3 independent experiments (mean ± SD) |
Why This Matters
The scaffold itself (compound 6) retains intrinsic biological activity, confirming that the tetrahydrobenzofuro[2,3-c]pyridine core—and by extension the hydrochloride salt building block—is not an inert carrier but a pharmacologically relevant structural element, unlike many generic heterocyclic intermediates.
- [1] Li Y, et al. Acta Pharm Sin B. 2025;15(1):438-466 (Table 1, Table 2). PMID: 40041917. View Source
